molecular formula C60 B14302359 Cyclohexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne CAS No. 112303-16-9

Cyclohexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne

Cat. No.: B14302359
CAS No.: 112303-16-9
M. Wt: 720.6 g/mol
InChI Key: AIKLDTQRLYASHC-UHFFFAOYSA-N
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Description

Cyclohexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne is a complex organic compound with the molecular formula C60H90 This compound is characterized by its long chain of alternating single and triple bonds, making it a member of the polyynes family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne typically involves the coupling of smaller alkyne units. One common method is the Glaser coupling reaction , which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst and an oxidant such as oxygen or air. The reaction conditions usually include a solvent like pyridine or dimethylformamide (DMF) and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in synthetic chemistry and nanotechnology may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Cyclohexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, resulting in the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst is often employed.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions include diketones, carboxylic acids, alkenes, alkanes, and halogenated derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

Cyclohexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne has several scientific research applications, including:

    Chemistry: Used as a model compound to study the properties of polyynes and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Mechanism of Action

The mechanism of action of Cyclohexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne involves its interaction with molecular targets and pathways. The compound’s unique electronic properties allow it to interact with various biomolecules, potentially affecting cellular processes and signaling pathways. Further research is needed to fully elucidate its mechanism of action and potential therapeutic effects.

Comparison with Similar Compounds

Cyclohexaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47,49,51,53,55,57,59-triacontayne can be compared with other polyynes, such as:

    Hexatriyne (C6H2): A shorter polyyne with similar electronic properties.

    Octatetrayne (C8H2): Another polyyne with a longer chain than hexatriyne but shorter than this compound.

    Decapentayne (C10H2): A polyyne with ten carbon atoms and five triple bonds.

The uniqueness of this compound lies in its extended chain length and the potential for diverse chemical reactivity and applications.

Properties

CAS No.

112303-16-9

Molecular Formula

C60

Molecular Weight

720.6 g/mol

IUPAC Name

cyclohexacontatriacontayne

InChI

InChI=1S/C60/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-54-56-58-60-59-57-55-53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1

InChI Key

AIKLDTQRLYASHC-UHFFFAOYSA-N

Canonical SMILES

C1#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#C1

Origin of Product

United States

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